molecular formula C12H12OS B15161653 2-Methyl-5-[(phenylsulfanyl)methyl]furan CAS No. 143249-04-1

2-Methyl-5-[(phenylsulfanyl)methyl]furan

Cat. No.: B15161653
CAS No.: 143249-04-1
M. Wt: 204.29 g/mol
InChI Key: RSSOSZNGNROGPO-UHFFFAOYSA-N
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Description

2-Methyl-5-[(phenylsulfanyl)methyl]furan is an organic compound with the molecular formula C12H12OS It is a furan derivative, characterized by a furan ring substituted with a methyl group at the 2-position and a phenylsulfanyl methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-[(phenylsulfanyl)methyl]furan typically involves the reaction of 2-methylfuran with a phenylsulfanyl methylating agent. One common method is the use of phenylsulfanyl methyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-[(phenylsulfanyl)methyl]furan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding thiol or sulfide derivatives.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted furan derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or alkoxides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-5-[(phenylsulfanyl)methyl]furan has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of sulfur-containing compounds with biological molecules.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methyl-5-[(phenylsulfanyl)methyl]furan involves its interaction with molecular targets through its furan and phenylsulfanyl groups. These interactions can lead to various biological effects, depending on the specific target and pathway involved. The compound’s sulfur atom can form strong interactions with metal ions or other electrophilic centers, influencing its reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-[(methylsulfanyl)methyl]furan: Similar structure but with a methylsulfanyl group instead of a phenylsulfanyl group.

    2-Methyl-5-[(phenylsulfanyl)methyl]thiophene: Similar structure but with a thiophene ring instead of a furan ring.

    2-Methyl-5-[(phenylsulfanyl)methyl]pyrrole: Similar structure but with a pyrrole ring instead of a furan ring.

Uniqueness

2-Methyl-5-[(phenylsulfanyl)methyl]furan is unique due to the presence of both a furan ring and a phenylsulfanyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

143249-04-1

Molecular Formula

C12H12OS

Molecular Weight

204.29 g/mol

IUPAC Name

2-methyl-5-(phenylsulfanylmethyl)furan

InChI

InChI=1S/C12H12OS/c1-10-7-8-11(13-10)9-14-12-5-3-2-4-6-12/h2-8H,9H2,1H3

InChI Key

RSSOSZNGNROGPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CSC2=CC=CC=C2

Origin of Product

United States

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